Maléate d’acétophénazine

Vue d'ensemble

Description

Le maléate d'acétophénazine est un antipsychotique de puissance modérée, principalement utilisé dans le traitement de la pensée désorganisée et psychotique. Il est également utilisé pour aider à traiter les fausses perceptions telles que les hallucinations ou les délires. Ce composé appartient à la classe des phénothiazines et cible principalement le récepteur de la dopamine D2 .

Applications De Recherche Scientifique

Acetophenazine maleate has several scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.

Biology: Studied for its effects on neurotransmitter systems and its potential use in neuropharmacology.

Medicine: Investigated for its therapeutic effects in treating schizophrenia and other psychotic disorders.

Industry: Used in the development of new antipsychotic drugs and formulations

Mécanisme D'action

Target of Action

Acetophenazine maleate, also known as Acetophenazine dimaleate, is an antipsychotic drug of moderate potency . It primarily targets the dopamine D2 receptor . The dopamine D2 receptor is a crucial component of the dopaminergic system, which plays a significant role in the central nervous system’s function, affecting behavior, cognition, and voluntary movement .

Mode of Action

Acetophenazine maleate acts as an antagonist of the dopamine D2 receptor . It blocks postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . This action depresses the release of hypothalamic and hypophyseal hormones and is believed to depress the reticular activating system, thus affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .

Biochemical Pathways

The primary biochemical pathway affected by Acetophenazine maleate is the dopaminergic synapse . By blocking the dopamine D2 receptor, Acetophenazine maleate disrupts the normal functioning of this pathway, which can lead to alterations in various physiological processes, including mood regulation, reward, and motor control .

Result of Action

The antagonistic action of Acetophenazine maleate on the dopamine D2 receptor can lead to a reduction in psychotic symptoms, such as hallucinations or delusions . This makes it useful in the treatment of conditions characterized by disorganized and psychotic thinking .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a drug. For instance, exposure to certain environmental chemicals could enhance or inhibit the activity of hepatic mixed function oxidases that metabolize drugs . .

Analyse Biochimique

Biochemical Properties

Acetophenazine maleate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. The primary target of Acetophenazine maleate is the dopamine D2 receptor, where it acts as an antagonist. By blocking these receptors, Acetophenazine maleate inhibits the action of dopamine, a neurotransmitter involved in mood regulation and perception . This interaction helps to alleviate symptoms of psychosis by reducing the overactivity of dopamine pathways in the brain.

Cellular Effects

Acetophenazine maleate exerts several effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. By blocking dopamine D2 receptors, Acetophenazine maleate reduces the excitatory effects of dopamine on neurons, leading to a decrease in psychotic symptoms . Additionally, it affects the release of hypothalamic and hypophyseal hormones, impacting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .

Molecular Mechanism

The molecular mechanism of Acetophenazine maleate involves its action as a dopamine D2 receptor antagonist. By binding to these receptors, Acetophenazine maleate prevents dopamine from exerting its effects, thereby reducing the symptoms of psychosis . This blockade of dopamine receptors also leads to a decrease in the release of hypothalamic and hypophyseal hormones, affecting various physiological processes such as metabolism, body temperature, and wakefulness .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Acetophenazine maleate can change over time. The stability and degradation of the compound are important factors to consider. Acetophenazine maleate is known to have a relatively long half-life, which allows for sustained therapeutic effects . Long-term use may lead to the development of tolerance, requiring higher doses to achieve the same therapeutic effect. Additionally, prolonged exposure to Acetophenazine maleate may result in changes in cellular function and receptor sensitivity .

Dosage Effects in Animal Models

The effects of Acetophenazine maleate vary with different dosages in animal models. At therapeutic doses, Acetophenazine maleate effectively reduces psychotic symptoms without causing significant adverse effects . At higher doses, it may lead to toxic effects such as sedation, somnolence, and central nervous system depression . It is important to determine the optimal dosage to balance therapeutic efficacy and minimize adverse effects in animal models.

Metabolic Pathways

Acetophenazine maleate is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors. The compound is metabolized in the liver, where it undergoes biotransformation to produce active and inactive metabolites . These metabolites are then excreted from the body through the kidneys. The metabolic pathways of Acetophenazine maleate play a crucial role in determining its pharmacokinetics and overall therapeutic efficacy .

Transport and Distribution

Acetophenazine maleate is transported and distributed within cells and tissues through various mechanisms. It is absorbed into the bloodstream and distributed to different tissues, including the brain, where it exerts its therapeutic effects . The compound interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . The distribution of Acetophenazine maleate within the body is essential for its pharmacological activity.

Subcellular Localization

The subcellular localization of Acetophenazine maleate is primarily within the neuronal cells, where it interacts with dopamine D2 receptors on the cell membrane . This localization is crucial for its activity as an antipsychotic agent. The compound may also undergo post-translational modifications that influence its targeting to specific cellular compartments or organelles . Understanding the subcellular localization of Acetophenazine maleate helps to elucidate its mechanism of action and therapeutic effects.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du maléate d'acétophénazine implique la réaction de dérivés de phénothiazine avec des réactifs appropriés. Les étapes clés incluent l'acétylation de la phénothiazine et la réaction subséquente avec l'acide maléique pour former le sel maléate. Les conditions de réaction impliquent généralement des températures contrôlées et l'utilisation de solvants pour faciliter les réactions .

Méthodes de production industrielle

La production industrielle du maléate d'acétophénazine suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de grands réacteurs et un contrôle précis des conditions de réaction pour assurer un rendement et une pureté élevés. Le produit final est ensuite purifié et cristallisé pour obtenir le composé souhaité .

Analyse Des Réactions Chimiques

Types de réactions

Le maléate d'acétophénazine subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut conduire à la formation de sulfoxydes ou de sulfones.

Réduction : Les réactions de réduction peuvent convertir le composé en ses dérivés aminés correspondants.

Substitution : Des réactions de substitution nucléophile peuvent se produire sur le cycle de phénothiazine.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium ou le borohydrure de sodium sont utilisés.

Substitution : Des réactifs comme les halogénures d'alkyle ou les chlorures d'acyle sont couramment utilisés en conditions basiques ou acides.

Principaux produits formés

Oxydation : Sulfoxydes et sulfones.

Réduction : Dérivés aminés.

Substitution : Divers dérivés de phénothiazine substitués.

Applications de la recherche scientifique

Le maléate d'acétophénazine a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme étalon de référence en chimie analytique pour le développement et la validation de méthodes analytiques.

Biologie : Étudié pour ses effets sur les systèmes de neurotransmetteurs et son utilisation potentielle en neuropharmacologie.

Médecine : Investigé pour ses effets thérapeutiques dans le traitement de la schizophrénie et d'autres troubles psychotiques.

Industrie : Utilisé dans le développement de nouveaux antipsychotiques et de nouvelles formulations

Mécanisme d'action

Le maléate d'acétophénazine exerce ses effets en bloquant les récepteurs dopaminergiques D1 et D2 mésolimbiques postsynaptiques dans le cerveau. Cette action déprime la libération des hormones hypothalamiques et hypophysaires et on pense qu'elle affecte le système d'activation réticulaire, influençant le métabolisme de base, la température corporelle, l'éveil, le tonus vasomoteur et les vomissements .

Comparaison Avec Des Composés Similaires

Composés similaires

Chlorpromazine : Un autre dérivé de phénothiazine avec des propriétés antipsychotiques similaires.

Fluphénazine : Un antipsychotique phénothiazinique plus puissant.

Perphénazine : Connu pour sa puissance modérée et ses utilisations thérapeutiques similaires.

Unicité

Le maléate d'acétophénazine est unique en raison de sa structure chimique spécifique, qui offre un équilibre entre l'efficacité et les effets secondaires. Sa puissance modérée le rend adapté aux patients qui peuvent ne pas tolérer les antipsychotiques plus puissants .

Activité Biologique

Acetophenazine maleate is a member of the phenothiazine class of antipsychotic medications, primarily used for its tranquilizing effects. This compound has garnered interest due to its biological activities, particularly in the treatment of psychotic disorders and its influence on various neurotransmitter systems. This article provides a detailed overview of its biological activity based on diverse research findings.

Acetophenazine maleate primarily acts as an antagonist at dopamine D2 receptors in the central nervous system. Its mechanism involves:

- Dopamine Receptor Blockade : It inhibits postsynaptic D1 and D2 receptors, which are crucial in modulating dopaminergic neurotransmission associated with psychotic symptoms .

- Endocrine Effects : The drug also affects hypothalamic and hypophyseal hormone release, potentially leading to endocrine side effects .

- Impact on Basal Metabolism : By affecting the reticular activating system, it may influence body temperature, wakefulness, and vasomotor tone .

Clinical Uses

Acetophenazine maleate has been evaluated for various clinical applications:

Biological Activity Data

The following table summarizes key pharmacological properties and biological activities of acetophenazine maleate:

| Property | Value/Description |

|---|---|

| Chemical Formula | C31H37N3O10S |

| Molecular Weight | 643.71 g/mol |

| Half-Life | Not Available |

| Protein Binding | Not Available |

| Primary Action | D1 and D2 receptor antagonist |

| Therapeutic Use | Treatment of psychotic disorders |

| Adverse Effects | Potential endocrine side effects |

Case Studies

- Efficacy in Neuroleptic Treatment : A study highlighted that acetophenazine maleate was effective in reducing paranoid symptoms in geriatric patients, demonstrating its potential in specific populations .

- Tardive Dyskinesia Risk : Research indicated that prolonged use of acetophenazine maleate may be associated with tardive dyskinesia, a common side effect among neuroleptics .

- Inhibition of ABC Transporters : Acetophenazine maleate has been identified as an inhibitor of the ABCG2 transporter, which may have implications for drug interactions and bioavailability in cancer therapies .

Comparative Analysis with Other Phenothiazines

A comparative analysis reveals that while acetophenazine maleate shares common properties with other phenothiazines, its specific receptor affinity and side effect profile may differ. Below is a summary comparison:

| Phenothiazine | Dopamine Receptor Affinity | Common Uses | Side Effects |

|---|---|---|---|

| Acetophenazine Maleate | Moderate | Psychotic disorders | Endocrine disturbances |

| Chlorpromazine | High | Schizophrenia | Sedation, hypotension |

| Fluphenazine | High | Acute psychosis | Extrapyramidal symptoms |

Propriétés

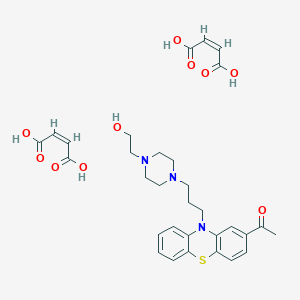

IUPAC Name |

(Z)-but-2-enedioic acid;1-[10-[3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]phenothiazin-2-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O2S.2C4H4O4/c1-18(28)19-7-8-23-21(17-19)26(20-5-2-3-6-22(20)29-23)10-4-9-24-11-13-25(14-12-24)15-16-27;2*5-3(6)1-2-4(7)8/h2-3,5-8,17,27H,4,9-16H2,1H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUKVZKPNSKJGBK-SPIKMXEPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)CCO.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC2=C(SC3=CC=CC=C3N2CCCN4CCN(CC4)CCO)C=C1.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H37N3O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2751-68-0 (Parent) | |

| Record name | Acetophenazine maleate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005714001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7047851 | |

| Record name | Acetophenazine dimaleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

643.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5714-00-1 | |

| Record name | Acetophenazine maleate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005714001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetophenazine dimaleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-acetyl-10-[3-[4-(2-hydroxyethyl)piperazinyl]propyl]-10H-phenothiazine dimaleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.730 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETOPHENAZINE MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P5HNU5JTC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.